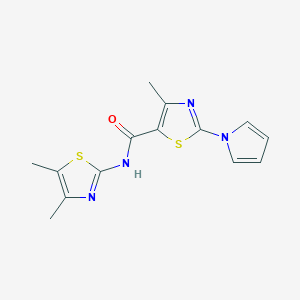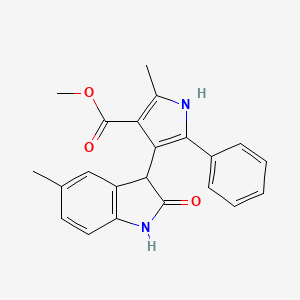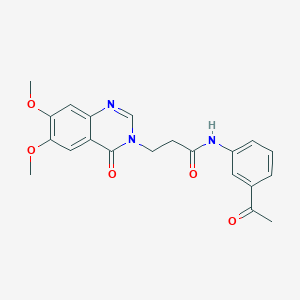![molecular formula C14H21N3O B10981534 3-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]amino}propan-1-ol](/img/structure/B10981534.png)
3-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]amino}propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1-ISOBUTYL-1H-1,3-BENZIMIDAZOL-2-YL)AMINO]-1-PROPANOL is a synthetic organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are used in various medicinal and industrial applications. This compound, in particular, has shown potential in pharmaceutical research due to its unique structural properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-ISOBUTYL-1H-1,3-BENZIMIDAZOL-2-YL)AMINO]-1-PROPANOL typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with an appropriate aldehyde or carboxylic acid under acidic conditions.
Introduction of Isobutyl Group: The isobutyl group is introduced via alkylation using isobutyl bromide in the presence of a base such as potassium carbonate.
Attachment of Propanol Group: The final step involves the nucleophilic substitution reaction where the benzimidazole derivative reacts with 3-chloropropanol under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(1-ISOBUTYL-1H-1,3-BENZIMIDAZOL-2-YL)AMINO]-1-PROPANOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen or the propanol hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Corresponding benzimidazole oxides.
Reduction: Reduced benzimidazole derivatives.
Substitution: Alkylated benzimidazole derivatives.
Scientific Research Applications
3-[(1-ISOBUTYL-1H-1,3-BENZIMIDAZOL-2-YL)AMINO]-1-PROPANOL has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-[(1-ISOBUTYL-1H-1,3-BENZIMIDAZOL-2-YL)AMINO]-1-PROPANOL involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes and receptors, inhibiting their activity. This compound may also interfere with DNA and RNA synthesis, leading to its potential use as an anticancer or antiviral agent. The isobutyl and propanol groups enhance its solubility and bioavailability, making it more effective in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1-ISOBUTYL-1H-1,3-BENZIMIDAZOL-2-YL)AMINO]-ETHANOL
- 4-[(1-ISOBUTYL-1H-1,3-BENZIMIDAZOL-2-YL)AMINO]-BUTANOL
- 1-[(1-ISOBUTYL-1H-1,3-BENZIMIDAZOL-2-YL)AMINO]-METHANOL
Uniqueness
3-[(1-ISOBUTYL-1H-1,3-BENZIMIDAZOL-2-YL)AMINO]-1-PROPANOL is unique due to its specific structural configuration, which provides a balance between hydrophobic and hydrophilic properties. This balance enhances its interaction with biological targets and improves its pharmacokinetic profile compared to similar compounds.
Properties
Molecular Formula |
C14H21N3O |
|---|---|
Molecular Weight |
247.34 g/mol |
IUPAC Name |
3-[[1-(2-methylpropyl)benzimidazol-2-yl]amino]propan-1-ol |
InChI |
InChI=1S/C14H21N3O/c1-11(2)10-17-13-7-4-3-6-12(13)16-14(17)15-8-5-9-18/h3-4,6-7,11,18H,5,8-10H2,1-2H3,(H,15,16) |
InChI Key |
MOVWZILUCKFFKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2N=C1NCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(propan-2-yl)-1H-indol-4-yl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10981453.png)
![4-[(4-Hydroxy-5-methylthieno[2,3-d]pyrimidin-6-yl)carbonyl]piperazin-2-one](/img/structure/B10981466.png)

![N-[4-(acetylamino)phenyl]-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide](/img/structure/B10981487.png)
![N-(5-chloro-2-methoxyphenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide](/img/structure/B10981490.png)
![Ethyl (4-{[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazin-1-yl)(oxo)acetate](/img/structure/B10981495.png)


![N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B10981509.png)
![5-{[5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid](/img/structure/B10981513.png)
![Methyl 5-{[(10,11-dimethoxy-9-oxo-9H-isoquino[2,3,4-LM]beta-carbolin-5-YL)oxy]methyl}-2-furoate](/img/structure/B10981515.png)
![3-[6-(4-Ethylpiperazin-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-1-(morpholin-4-yl)propan-1-one](/img/structure/B10981537.png)
![(3-chloro-6-fluoro-1-benzothiophen-2-yl)[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B10981549.png)
![1-(6-chloropyridazin-3-yl)-N-[2-(2-methoxyphenoxy)ethyl]piperidine-3-carboxamide](/img/structure/B10981553.png)
